

# An In-depth Technical Guide to the Achmatowicz Rearrangement for Pentanetriol Synthesis

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## Compound of Interest

Compound Name: 1,2,5-Pentanetriol

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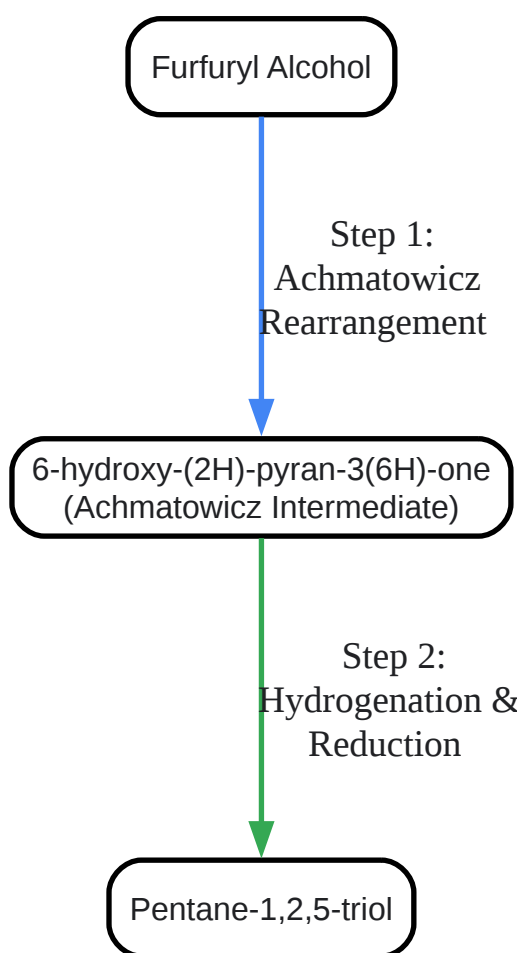
This guide provides a comprehensive overview of the Achmatowicz rearrangement as a core reaction in the synthesis of pentane-1,2,5-triol, a valuable bio-based platform chemical. The synthesis originates from furfuryl alcohol, a readily available derivative of lignocellulosic biomass. This approach is highlighted by its efficiency and scalability, offering a sustainable alternative to petrochemical-based processes.

## Executive Summary

The synthesis of pentane-1,2,5-triol from furfuryl alcohol is a two-step process initiated by the Achmatowicz rearrangement. This key transformation converts the furan ring of furfuryl alcohol into a dihydropyranone intermediate, 6-hydroxy-(2H)-pyran-3(6H)-one. Subsequent hydrogenation and reduction of this intermediate yields the target pentanetriol. This synthetic route is notable for its high yields and the use of readily available catalysts, positioning it as a significant pathway in biorefinery and sustainable chemistry. Recent advancements have demonstrated excellent yields under both batch and continuous flow conditions, as well as in gas-phase hydrogenations.

## Core Synthesis Pathway

The overall transformation can be visualized as a two-step sequence. The first step is the oxidative ring expansion of furfuryl alcohol, and the second is the reduction of the resulting intermediate to the desired triol.



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Caption: Overall synthetic pathway for pentane-1,2,5-triol.

## Quantitative Data Summary

The following tables summarize the quantitative data for the key steps in the synthesis of pentane-1,2,5-triol.

### Table 1: Achmatowicz Rearrangement of Furfuryl Alcohol

Catalyst	Oxidant	Solvent	Temp. (°C)	Conversion (%)	Reference
Titanium Silicalite (TS-1)	30% H <sub>2</sub> O <sub>2</sub>	Acetonitrile	40	94	<a href="#">[1]</a>

**Table 2: Hydrogenation and Reduction of Achmatowicz Intermediate**

Catalyst	Reductant	Method	Conversion (%)	Overall Yield (%) from Furfuryl Alcohol	Reference
Pd/C	H <sub>2</sub> and NaBH <sub>4</sub>	Batch	97	-	<a href="#">[1]</a>
Ru/C	H <sub>2</sub>	Flow	-	up to 92	<a href="#">[2]</a> <a href="#">[3]</a>
10Ni1Pt/KIT-6	H <sub>2</sub>	Gas-Phase	up to 100	-	<a href="#">[4]</a>

## Experimental Protocols

The following are detailed experimental protocols for the synthesis of pentane-1,2,5-triol via the Achmatowicz rearrangement.

### Step 1: Synthesis of 6-hydroxy-(2H)-pyran-3(6H)-one (Achmatowicz Intermediate)

This protocol is based on the titanium silicalite catalyzed oxidation of furfuryl alcohol.[\[1\]](#)

Materials:

- Furfuryl alcohol

- Titanium silicalite (TS-1) catalyst
- 30% Hydrogen peroxide ( $\text{H}_2\text{O}_2$ )
- Acetonitrile
- Round-bottom flask
- Magnetic stirrer and heating mantle
- Standard laboratory glassware for work-up

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, dissolve furfuryl alcohol in acetonitrile.
- Add the titanium silicalite (TS-1) catalyst to the solution.
- While stirring, slowly add 30% hydrogen peroxide to the mixture.
- Heat the reaction mixture to 40°C.
- Maintain the temperature and stirring for the time required to achieve high conversion (monitoring by TLC or GC is recommended). A 94% conversion has been reported.[1]
- After the reaction is complete, cool the mixture to room temperature.
- Filter the reaction mixture to remove the catalyst.
- The solvent is removed under reduced pressure to yield the crude 6-hydroxy-(2H)-pyran-3(6H)-one.
- The crude product can be purified by column chromatography on silica gel, or in some cases, used directly in the next step.

## Step 2: Synthesis of Pentane-1,2,5-triol

This protocol describes a batch hydrogenation and reduction of the Achmatowicz intermediate.  
[\[1\]](#)

#### Materials:

- 6-hydroxy-(2H)-pyran-3(6H)-one
- Palladium on carbon (Pd/C, 5 or 10 wt%)
- Sodium borohydride ( $\text{NaBH}_4$ )
- Methanol or Ethanol
- Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a hydrogen balloon)
- Standard laboratory glassware for work-up

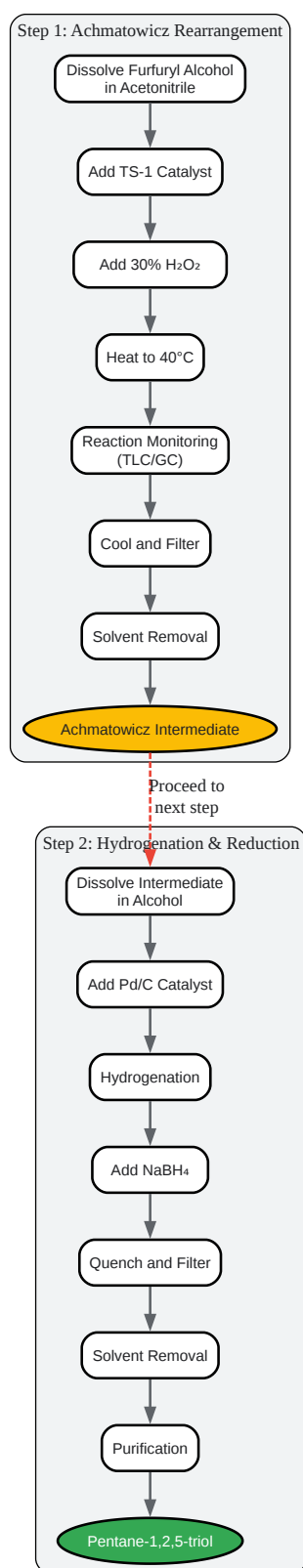
#### Procedure:

- Dissolve the 6-hydroxy-(2H)-pyran-3(6H)-one in a suitable solvent such as methanol or ethanol in a hydrogenation vessel.
- Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).
- Seal the vessel and purge with hydrogen gas.
- Pressurize the vessel with hydrogen to the desired pressure and stir the reaction mixture. The hydrogenation is typically carried out at room temperature.
- After the hydrogenation is complete (cessation of hydrogen uptake), the reaction is carefully depressurized and purged with an inert gas.
- To the resulting mixture, cool it in an ice bath and add sodium borohydride ( $\text{NaBH}_4$ ) portion-wise to reduce the remaining carbonyl group.
- Stir the reaction at room temperature until the reduction is complete (monitor by TLC). A 97% conversion has been reported for this combined hydrogenation and reduction step.[\[1\]](#)

- Carefully quench the reaction with a few drops of acetic acid or by the slow addition of water.
- Filter the mixture through a pad of Celite to remove the Pd/C catalyst.
- Remove the solvent under reduced pressure.
- The resulting crude product can be purified by column chromatography on silica gel to yield pure pentane-1,2,5-triol.

## Experimental Workflow Visualization

The following diagram illustrates a typical laboratory workflow for the synthesis of pentane-1,2,5-triol.



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Caption: Experimental workflow for pentanetriol synthesis.

## Applications in Drug Development and Biorefinery

Pentane-1,2,5-triol is a versatile C5 alcohol that serves as a building block for various materials and chemicals.[2] Its applications extend to the production of polyurethanes, polyesters, and polyethers.[5] In the context of drug development, the polyol structure of pentanetriol can be a precursor for the synthesis of more complex molecules, including analogs of natural products and novel pharmaceutical scaffolds. The use of a bio-based feedstock like furfuryl alcohol enhances the green credentials of synthetic processes that incorporate this triol. The efficient synthesis via the Achmatowicz rearrangement paves the way for its broader application in both industrial and pharmaceutical chemistry.

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